molecular formula C15H26N2O3 B13317796 10-Boc-2,10-diaza-spiro[6.5]dodecan-1-one

10-Boc-2,10-diaza-spiro[6.5]dodecan-1-one

Cat. No.: B13317796
M. Wt: 282.38 g/mol
InChI Key: NTCIMEVQACCUNE-UHFFFAOYSA-N
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Description

10-Boc-2,10-diaza-spiro[6.5]dodecan-1-one is a spirocyclic compound featuring a 12-membered ring system fused with a Boc (tert-butoxycarbonyl)-protected diaza scaffold. The spiro architecture imposes conformational rigidity, while the Boc group enhances solubility and stability, making it a valuable intermediate in medicinal chemistry for drug discovery, particularly in targeting central nervous system (CNS) disorders and enzyme inhibition .

Properties

Molecular Formula

C15H26N2O3

Molecular Weight

282.38 g/mol

IUPAC Name

tert-butyl 7-oxo-3,8-diazaspiro[5.6]dodecane-3-carboxylate

InChI

InChI=1S/C15H26N2O3/c1-14(2,3)20-13(19)17-10-7-15(8-11-17)6-4-5-9-16-12(15)18/h4-11H2,1-3H3,(H,16,18)

InChI Key

NTCIMEVQACCUNE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCCCNC2=O)CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Boc-2,10-diaza-spiro[6.5]dodecan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a Boc-protected amine and a suitable spirocyclic ketone. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving automated systems for mixing, reaction monitoring, and purification. The use of high-performance liquid chromatography (HPLC) and other analytical techniques ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

10-Boc-2,10-diaza-spiro[6.5]dodecan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

10-Boc-2,10-diaza-spiro[6.5]dodecan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 10-Boc-2,10-diaza-spiro[6.5]dodecan-1-one depends on its specific application. In biochemical studies, it may interact with specific enzymes or receptors, modulating their activity. The spirocyclic structure allows it to fit into unique binding sites, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Key Structural Features

The compound’s spirocyclic framework distinguishes it from linear or non-cyclic analogs. Below is a comparative analysis with structurally related dodecanone derivatives:

Compound Name Core Structure Functional Groups Key Properties/Applications References
10-Boc-2,10-diaza-spiro[6.5]dodecan-1-one Spirocyclic (6.5 fused) Boc-protected amine, ketone Drug intermediates, enhanced stability
1-(1H-Benzotriazol-1-yl)dodecan-1-one Linear chain Benzotriazole, ketone Acyl transfer agent for N-acylurea synthesis
1-(2-Chloro-4-pyridinyl)dodecan-1-one Linear chain Pyridinyl, ketone Industrial research (coordination chemistry)
1-(2,6-Dihydroxyphenyl)dodecan-1-one Aryl-substituted chain Phenolic hydroxyl, ketone Natural product isolation (plant seeds)

Pharmacological and Physicochemical Properties

  • Lipinski’s Rule Compliance: The spirocyclic structure of this compound likely improves compliance with Lipinski’s parameters (e.g., molecular weight <500, hydrogen bond donors/acceptors) compared to bulkier linear analogs like 1-(benzotriazol-1-yl)dodecan-1-one (MW ~297) .

Biological Activity

10-Boc-2,10-diaza-spiro[6.5]dodecan-1-one is a synthetic compound notable for its unique spirocyclic structure that incorporates two nitrogen atoms within a dodecane framework. The presence of a tert-butoxycarbonyl (Boc) protecting group is significant in organic synthesis, particularly for protecting amine functionalities during various reactions. This compound has garnered attention for its potential pharmacological activities, especially in relation to sigma receptors, which are implicated in several neurological disorders.

Chemical Structure and Synthesis

The structural formula of this compound can be represented as follows:

C13H22N2O\text{C}_{13}\text{H}_{22}\text{N}_{2}\text{O}

The synthesis of this compound typically involves multi-step organic synthesis techniques that allow for precise control over stereochemistry and functional groups. These methods are crucial for enhancing the biological activity of the compound or synthesizing analogs with improved efficacy.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant pharmacological activities, particularly against sigma receptors. These receptors are known to play a role in various conditions such as depression, anxiety, and pain management. The selective affinity for sigma receptors suggests potential therapeutic applications in treating these disorders.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity to sigma receptors and other biological targets. Techniques commonly employed in these studies include:

  • Radioligand Binding Assays : To determine the binding affinity of the compound to sigma receptors.
  • Cell-Based Assays : To evaluate the functional activity of the compound in cellular systems.
  • In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics of the compound in animal models.

These studies are essential for elucidating the therapeutic potential and safety profile of this compound.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific spirocyclic arrangement and dual nitrogen incorporation. Below is a comparison with structurally similar compounds:

Compound NameStructure TypeNotable Features
9-Boc-2,9-diaza-spiro[5.5]undecan-1-oneSpirocyclicExhibits similar nitrogen incorporation but differs in ring size.
tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylateSpirocyclicContains a different spiro framework with potential applications in drug design.
tert-butyl 4-(dimethylcarbamoyl)piperidine-1-carboxylatePiperidine DerivativeRelated in terms of nitrogen functionality but lacks the spiro structure.

Case Studies and Research Findings

A number of studies have explored the biological activity of compounds related to this compound:

  • Study on Sigma Receptor Binding : A study demonstrated that similar compounds exhibited high affinity for sigma receptors, suggesting that modifications to the spirocyclic structure could enhance binding properties and therapeutic efficacy .
  • Pharmacological Evaluation : In a series of pharmacological tests on animal models, compounds with similar structures showed promise in alleviating symptoms associated with anxiety and depression .
  • Mechanistic Insights : Research has provided insights into the mechanism of action of these compounds through molecular docking studies that reveal how they interact at the receptor level .

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